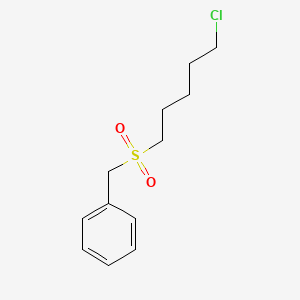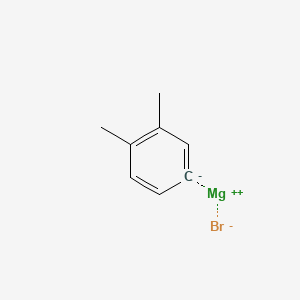![molecular formula C11H26N2O3 B8755352 2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS- CAS No. 10507-78-5](/img/structure/B8755352.png)
2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS-
概要
説明
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- is a chemical compound with the molecular formula C11H26N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxypropyl and aminoethyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- typically involves the reaction of 2-aminoethanol with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-aminoethanol and propylene oxide.
Reaction Conditions: The reaction is conducted at a temperature of around 60-80°C with a catalyst such as sodium hydroxide.
Product Formation: The reaction yields 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl and aminoethyl groups enable the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 1,1’-((2-Hydroxyethyl)imino)bis-2-propanol
- Bis(2-hydroxypropyl)amine
- 1,1’-((2-Hydroxyethyl)azanediyl)bis(propan-2-ol)
Uniqueness
2-Propanol, 1,1’-((2-((2-hydroxypropyl)amino)ethyl)imino)bis- is unique due to its specific combination of hydroxypropyl and aminoethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these functional groups are essential for activity.
特性
CAS番号 |
10507-78-5 |
|---|---|
分子式 |
C11H26N2O3 |
分子量 |
234.34 g/mol |
IUPAC名 |
1-[2-[bis(2-hydroxypropyl)amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H26N2O3/c1-9(14)6-12-4-5-13(7-10(2)15)8-11(3)16/h9-12,14-16H,4-8H2,1-3H3 |
InChIキー |
QDXBTXHLQHMWCP-UHFFFAOYSA-N |
正規SMILES |
CC(CNCCN(CC(C)O)CC(C)O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol](/img/structure/B8755272.png)
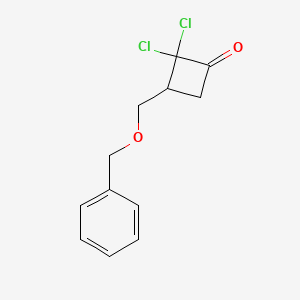

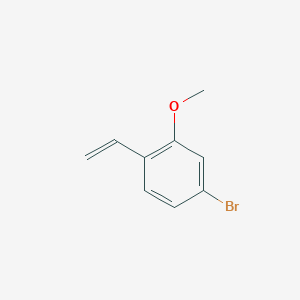

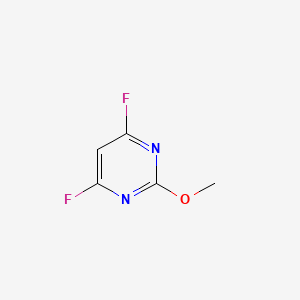
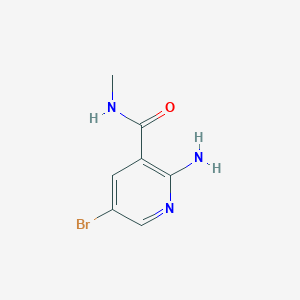
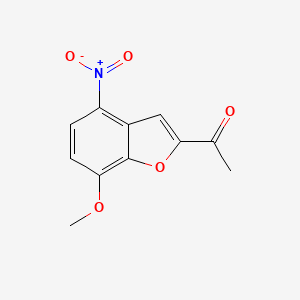

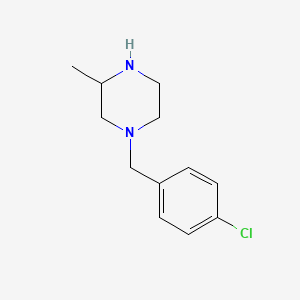

![6-chloro-2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B8755346.png)
